![molecular formula C13H16FNO2 B1467109 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1458271-72-1](/img/structure/B1467109.png)
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
- A study focused on the synthesis, characterization, and crystal structure of a compound closely related to the query compound, demonstrating the utility of this chemical framework in developing new materials with specific structural properties. The molecule exhibited planar structures except for one pyrrolidin ring, indicating its potential in forming stable crystal structures useful in material science (Ratika Sharma et al., 2013).
Electrochemical Properties
- Research on copolymerization of a fluorophenyl compound with electroactive materials revealed enhanced electrochromic properties, suggesting applications in smart windows and display technologies. This study underlines the importance of fluorophenyl derivatives in improving the functionality of conducting polymers (Özlem Türkarslan et al., 2007).
Antioxidant Activity
- A derivative was synthesized and evaluated for antioxidant activity, showing significant radical scavenging abilities. This indicates the potential of such compounds in pharmaceutical formulations aimed at combating oxidative stress (N. Nguyen et al., 2022).
Molecular Electronics
- The compound's derivatives were explored for their nonlinear optical (NLO) properties and electronic structure, showcasing their potential application in molecular electronics and photonics. These findings highlight the versatile applications of fluorophenyl derivatives in developing new electronic materials (Y. Ulaş, 2021).
Fluoroionophores Development
- Studies on the development of fluoroionophores based on diamine-salicylaldehyde derivatives, including a fluorophenyl component, showed specificity in metal ion sensing. This research opens avenues for the use of such compounds in environmental monitoring and bioimaging (W. Hong et al., 2012).
Antimicrobial Activity
- Synthesis and evaluation of novel triazolyl derivatives incorporating the fluorophenyl moiety demonstrated antimicrobial activity. This highlights the compound's role in the development of new antibacterial agents (M. Nagamani et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMMPWEKLYLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



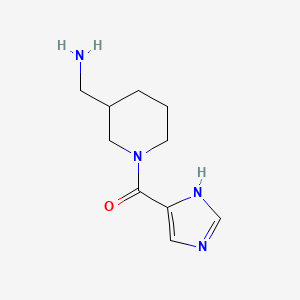
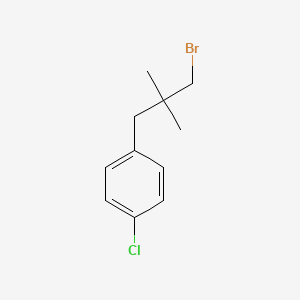
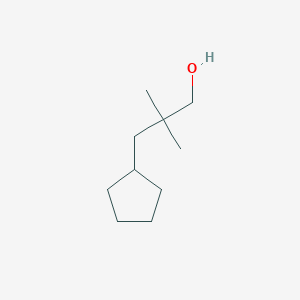



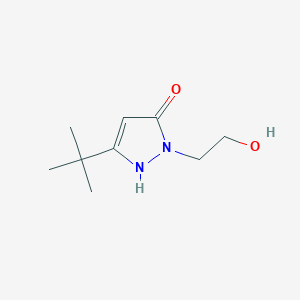
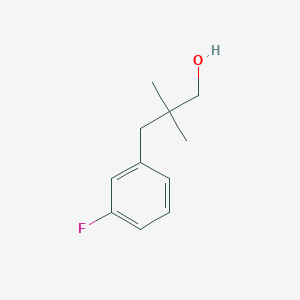
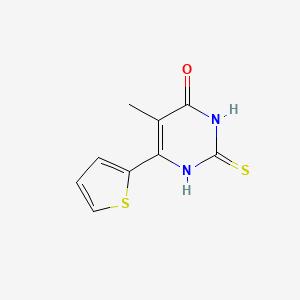


![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

